4,6-Dichloro-5-methyl-2-(pyridin-4-yl)pyrimidine
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Overview
Description
4,6-Dichloro-5-methyl-2-(pyridin-4-yl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-methyl-2-(pyridin-4-yl)pyrimidine typically involves the reaction of 4-chloro-2-methylpyridine with cyanamide under specific conditions. The reaction is catalyzed by a base such as sodium ethoxide, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-methyl-2-(pyridin-4-yl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups depending on the nucleophile used.
Oxidation: Pyrimidine N-oxides.
Reduction: Amino-substituted pyrimidines.
Scientific Research Applications
4,6-Dichloro-5-methyl-2-(pyridin-4-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antiviral agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity.
Materials Science: It is employed in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-methyl-2-(pyridin-4-yl)pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound can bind to active sites of enzymes, blocking their activity and thereby exerting its therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4,6-Dichloro-5-methyl-2-(pyridin-4-yl)pyrimidine is unique due to the presence of both chlorine and pyridine substituents, which enhance its reactivity and potential for diverse chemical modifications. This makes it a versatile intermediate for the synthesis of various bioactive compounds and materials .
Properties
CAS No. |
204394-78-5 |
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Molecular Formula |
C10H7Cl2N3 |
Molecular Weight |
240.09 g/mol |
IUPAC Name |
4,6-dichloro-5-methyl-2-pyridin-4-ylpyrimidine |
InChI |
InChI=1S/C10H7Cl2N3/c1-6-8(11)14-10(15-9(6)12)7-2-4-13-5-3-7/h2-5H,1H3 |
InChI Key |
PIDOMGREYSAVSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2=CC=NC=C2)Cl |
Origin of Product |
United States |
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